2-Isopropyl-1H-imidazole sulphate
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Overview
Description
2-Isopropyl-1H-imidazole sulphate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1H-imidazole sulphate typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-aminobenzylalcohol with aldehydes, followed by cyclization and dehydrative aromatization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is a common approach .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1H-imidazole sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
2-Isopropyl-1H-imidazole sulphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Isopropyl-1H-imidazole sulphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways are mediated through its ability to modulate the activity of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its basicity and role in various biochemical processes.
2-Methyl-1H-imidazole: Similar in structure but with a methyl group instead of an isopropyl group, leading to different chemical properties.
4,5-Diphenyl-1H-imidazole: Contains phenyl groups, making it more hydrophobic and altering its reactivity
Uniqueness
2-Isopropyl-1H-imidazole sulphate is unique due to its isopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and catalysts .
Properties
CAS No. |
93840-68-7 |
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Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-propan-2-yl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C6H10N2.H2O4S/c1-5(2)6-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3,(H,7,8);(H2,1,2,3,4) |
InChI Key |
XFLFLNPCZYCVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
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